Methyl difluoro(4-methylphenyl)acetate

Description

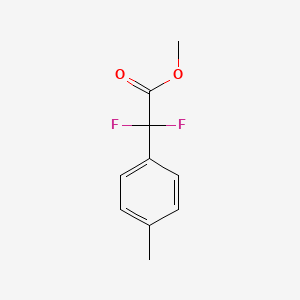

Methyl difluoro(4-methylphenyl)acetate is an organofluorine compound characterized by a methyl ester backbone with two fluorine atoms and a 4-methylphenyl group attached to the alpha carbon adjacent to the carbonyl group. Its molecular formula is C₁₀H₁₀F₂O₂, and its structure is defined as CF₂(4-MePh)COOCH₃. The compound’s fluorinated and aromatic substituents contribute to unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it a candidate for applications in agrochemicals or pharmaceuticals.

Properties

IUPAC Name |

methyl 2,2-difluoro-2-(4-methylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-7-3-5-8(6-4-7)10(11,12)9(13)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREJIQROZBQBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)OC)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl difluoro(4-methylphenyl)acetate typically involves the reaction of 4-methylphenylacetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine, to facilitate the substitution of hydrogen atoms with fluorine atoms. The resulting intermediate is then esterified using methanol and an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl difluoro(4-methylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethyl group.

Major Products Formed

Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.

Reduction: Formation of 4-methylphenylmethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl difluoro(4-methylphenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl difluoro(4-methylphenyl)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester functional group can undergo hydrolysis to release the active difluoromethylphenyl moiety, which can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Challenges : Fluorination at the alpha position (target) may require specialized reagents (e.g., DAST or Deoxo-Fluor), whereas aromatic fluorination (as in ) often employs electrophilic substitution .

- Data Gaps : Direct experimental data on the target compound’s melting point, boiling point, and biological activity are unavailable, necessitating extrapolation from analogs.

Biological Activity

Methyl difluoro(4-methylphenyl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group attached to a 4-methylphenyl moiety. This structure enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to the difluoromethyl group, which can participate in hydrogen bonding and influence the interaction with enzymes and proteins. This interaction may alter the activity of specific molecular targets, enhancing the compound's pharmacological properties.

Antibacterial Activity

Research indicates that compounds containing difluoromethyl groups exhibit enhanced antibacterial properties. For example, studies have shown that difluoromethyl substituted compounds demonstrate significant activity against Mycobacterium smegmatis, with minimal cytotoxicity towards human cells . The incorporation of the difluoromethyl moiety improves selectivity and potency, suggesting potential applications in developing new antibiotics.

Anticonvulsant Effects

Another area of interest is the anticonvulsant profile associated with related compounds. For instance, studies on similar structures have revealed dose-dependent anticonvulsant effects in animal models . These findings suggest that this compound could possess similar neuropharmacological properties, warranting further investigation into its potential as an anticonvulsant agent.

Case Studies

- Antibacterial Assessment : A series of difluoromethyl substituted amides were synthesized and tested against a panel of bacteria. The results indicated that these compounds exhibited significant antibacterial activity, particularly against M. smegmatis, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .

- Neuropharmacological Evaluation : In vivo studies using animal models have demonstrated that compounds structurally related to this compound showed significant effects in seizure models, indicating potential for further exploration in treating epilepsy .

Table 1: Antibacterial Activity of Difluoromethyl Compounds

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| This compound | 8 | High |

| N-Isopropylamide | 8 | Moderate |

| N-Pentylamide | 16 | Low |

Table 2: Anticonvulsant Activity in Animal Models

| Compound | Dose (mg/kg) | Effect (MES Test) |

|---|---|---|

| This compound | 30-300 | Significant |

| Reference Drug (Phenytoin) | 20 | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.